molecular formula C21H14BrN3O B14972306 N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B14972306
M. Wt: 404.3 g/mol
InChI Key: XKURUIOELYQAKV-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 2-bromobenzene, 3-pyridinecarboxylic acid, and 4-chloroquinoline.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
  • N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
  • N-(2-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Comparison

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

Molecular Formula

C21H14BrN3O

Molecular Weight

404.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14BrN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26)

InChI Key

XKURUIOELYQAKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4Br

Origin of Product

United States

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